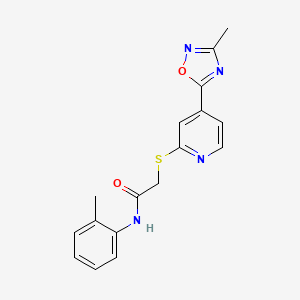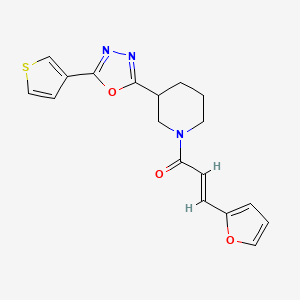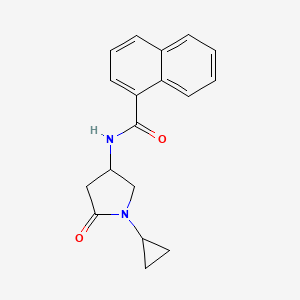
1-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a synthetic compound that has been gaining attention in the scientific community due to its potential use in medical research. This compound is classified as a triazole, which is a type of organic compound that contains a five-membered ring structure with three nitrogen atoms and two carbon atoms. The synthesis method of this compound involves the reaction of 2-chlorobenzenesulfonyl azide with 3-azetidinone and subsequent cycloaddition reaction with an alkyne.
Wirkmechanismus
The mechanism of action of 1-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is not fully understood. However, it is believed to interact with specific targets in the body, such as enzymes or receptors, to produce a biological effect. This compound has been shown to inhibit the activity of certain enzymes, which can be useful in the treatment of diseases such as cancer.
Biochemical and physiological effects:
1-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole has been shown to have a variety of biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antimicrobial and antifungal properties, which can be useful in the treatment of bacterial and fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole in lab experiments include its synthetic accessibility, its potential as a scaffold for the design of new drugs, and its broad range of biological activities. However, the limitations of this compound include its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 1-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole. One potential direction is the development of analogs with improved solubility and potency. Another direction is the investigation of the mechanism of action of this compound and its potential targets in the body. Additionally, this compound can be tested for its activity against other types of cancer and infectious diseases. Finally, the use of this compound in combination with other drugs can be explored to improve its efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of 1-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole involves the reaction of 2-chlorobenzenesulfonyl azide with 3-azetidinone in the presence of a catalyst such as copper (I) iodide. This reaction results in the formation of an intermediate compound, which is then subjected to a cycloaddition reaction with an alkyne such as propargyl alcohol. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole has shown potential in medical research as a scaffold for the design of new drugs. This compound can be modified to create analogs with different chemical properties, which can be tested for their biological activity. The triazole ring structure of this compound is also known to have antimicrobial and antifungal properties, which can be useful in the development of new antibiotics.
Eigenschaften
IUPAC Name |
1-[1-(2-chlorophenyl)sulfonylazetidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2S/c12-10-3-1-2-4-11(10)19(17,18)15-7-9(8-15)16-6-5-13-14-16/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZVMZOQBIMJIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2Cl)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dimethoxybenzyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2949289.png)


![3,3'-Dimethyl-1-(4-(4-methoxyphenyl)-2-thiazolyl)-1'-phenyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2949300.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea](/img/structure/B2949303.png)
![N-benzyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2949304.png)
![7-(4-(ethylsulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2949306.png)


![2-[(3-Fluorophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B2949309.png)
![4-[(5-Methyl-furan-2-carbonyl)-amino]-butyric acid](/img/structure/B2949311.png)